3,3-diphenylpentan-2-one CAS 34885-21-7 physical and chemical properties
3,3-diphenylpentan-2-one CAS 34885-21-7 physical and chemical properties
An In-Depth Technical Guide to 3,3-diphenylpentan-2-one (CAS 34885-21-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-diphenylpentan-2-one is a substituted ketone characterized by a pentanone backbone with two phenyl groups attached to the tertiary carbon at the 3-position. Its chemical structure suggests a compound with significant steric hindrance around the carbonyl group, which influences its reactivity and physical properties. This guide provides a comprehensive overview of its known physical and chemical properties, predicted spectral characteristics, and standardized protocols for its analysis. The information herein is intended to serve as a foundational resource for researchers utilizing this compound in organic synthesis and drug development workflows.
Compound Identification and Physicochemical Properties
The fundamental identifiers and physicochemical properties of 3,3-diphenylpentan-2-one are summarized below. These data points are critical for experimental design, including reaction setup, solvent selection, and purification strategies.
Table 1: Physicochemical Properties of 3,3-diphenylpentan-2-one
| Property | Value | Source(s) |
| CAS Number | 34885-21-7 | [1][2][3] |
| Molecular Formula | C₁₇H₁₈O | [1][2][3] |
| Molecular Weight | 238.32 g/mol | [1][2][3] |
| IUPAC Name | 3,3-diphenylpentan-2-one | N/A |
| Density | 1.023 g/cm³ | [1][2] |
| Boiling Point | 337.4 °C at 760 mmHg | [1][2] |
| Flash Point | 168.9 °C | [1] |
Predicted Spectroscopic Profile
While comprehensive, experimentally-verified spectral data for 3,3-diphenylpentan-2-one is not widely published, its structure allows for the confident prediction of its key spectroscopic features. These predictions are based on established principles of NMR, IR, and Mass Spectrometry for structurally related ketones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region.
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Aromatic Protons (C₆H₅): A multiplet corresponding to 10 protons would appear in the range of δ 7.0-7.5 ppm. The two phenyl rings are chemically equivalent but the individual protons within them are not, leading to complex splitting patterns.
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Methylene Protons (-CH₂-): The two protons of the ethyl group are diastereotopic due to the adjacent chiral center. They are expected to appear as a complex multiplet, likely around δ 2.0-2.5 ppm.
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Methyl Protons (-CH₃): The methyl group adjacent to the carbonyl (the acetyl group) would appear as a singlet, likely in the range of δ 2.1-2.3 ppm. The terminal methyl group of the ethyl chain would appear as a triplet around δ 0.8-1.0 ppm.
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¹³C NMR: The carbon NMR spectrum provides a clear map of the carbon skeleton.
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Carbonyl Carbon (C=O): A characteristic peak for a ketone carbonyl is expected to appear significantly downfield, in the range of δ 200-210 ppm.
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Quaternary Carbon (C-(Ph)₂): The carbon atom bonded to the two phenyl rings and the ethyl group would appear as a singlet, likely around δ 50-60 ppm.
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Aromatic Carbons: Multiple signals are expected in the δ 125-145 ppm range. The ipso-carbons (the carbons directly attached to the pentanone backbone) will be distinct from the ortho, meta, and para carbons.
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Aliphatic Carbons: The methylene carbon of the ethyl group is expected around δ 30-35 ppm, while the two methyl carbons will have distinct signals, with the acetyl methyl likely around δ 25-30 ppm and the ethyl's methyl carbon further upfield around δ 8-12 ppm.
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Infrared (IR) Spectroscopy
The IR spectrum is dominated by the characteristic absorption of the carbonyl group.
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C=O Stretch: A strong, sharp absorption band is expected in the region of 1710-1725 cm⁻¹. The exact position depends on the sample phase (e.g., neat liquid, KBr pellet, or solution).
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C-H Stretch (Aromatic): Multiple weak to medium bands are expected just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹).
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C-H Stretch (Aliphatic): Stronger bands corresponding to the sp³ C-H stretching of the methyl and methylene groups are expected just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹).
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C=C Stretch (Aromatic): Several medium to weak bands are expected in the 1450-1600 cm⁻¹ region, characteristic of the phenyl rings.
Mass Spectrometry (MS)
Under Electron Ionization (EI), the molecule is expected to fragment in a predictable manner.
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Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 238) should be observable, though its intensity may be weak due to the stability of subsequent fragments.
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Major Fragmentation Pathways: Alpha-cleavage is a dominant fragmentation mechanism for ketones.
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Loss of the acetyl group (•COCH₃) would lead to a stable diphenyl-ethyl carbocation at m/z = 195.
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Loss of the ethyl group (•CH₂CH₃) would result in a fragment at m/z = 209.
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A McLafferty rearrangement is not possible as there are no gamma-hydrogens on a sufficiently long alkyl chain.
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Fragments corresponding to the phenyl group (m/z = 77) and tropylium ion (m/z = 91) are also expected.
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Workflow for Compound Characterization
A logical workflow is essential for the unambiguous identification and purity assessment of 3,3-diphenylpentan-2-one. The following diagram illustrates a standard characterization sequence for a synthesized or procured sample.
Caption: A standard workflow for the comprehensive characterization of 3,3-diphenylpentan-2-one.
Detailed Experimental Protocol: ¹³C NMR Spectroscopy
This protocol describes a self-validating system for acquiring a quantitative ¹³C NMR spectrum, a critical step for structural verification.
Objective: To obtain a high-resolution ¹³C NMR spectrum of 3,3-diphenylpentan-2-one for structural elucidation.
Materials:
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3,3-diphenylpentan-2-one sample (15-25 mg)
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Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
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5 mm NMR tube
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Pasteur pipette
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Vortex mixer
Instrumentation:
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NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Methodology:
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Sample Preparation:
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Accurately weigh 15-25 mg of the compound directly into a clean, dry vial.
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Using a Pasteur pipette, add approximately 0.7 mL of CDCl₃ with TMS to the vial. The deuterated solvent prevents a large solvent signal from obscuring the sample signals, while TMS provides a reference peak at 0.0 ppm.
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Gently vortex the sample until it is fully dissolved. A clear, homogenous solution is required for high-resolution spectra.
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Transfer the solution to a 5 mm NMR tube.
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Instrument Setup and Calibration:
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Insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.
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Lock the spectrometer on the deuterium signal of the CDCl₃. This step is crucial for maintaining a stable magnetic field during acquisition.
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Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, well-resolved peaks. The half-height linewidth of the TMS signal should be <0.5 Hz.
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Spectrum Acquisition:
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Set the spectral width to cover the expected range of carbon signals (e.g., -10 to 220 ppm).
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Use a standard pulse program for quantitative ¹³C NMR, which typically involves proton decoupling to simplify the spectrum to singlets for each unique carbon.
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Set the acquisition time to at least 1-2 seconds and the relaxation delay to 5-10 seconds to ensure full relaxation of all carbon nuclei, especially quaternary carbons like the carbonyl, for accurate integration.
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Acquire a sufficient number of scans (typically several hundred to a few thousand) to achieve an adequate signal-to-noise ratio.
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Data Processing and Validation:
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Apply a Fourier transform to the acquired Free Induction Decay (FID).
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Phase the spectrum to ensure all peaks are in the positive absorption mode.
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Calibrate the chemical shift scale by setting the residual CDCl₃ peak to δ 77.16 ppm. This validates the accuracy of the chemical shifts.
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Integrate the peaks if relative intensities are needed, although this is less common for ¹³C NMR than for ¹H NMR.
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Analyze the spectrum, assigning each peak to a specific carbon atom in the 3,3-diphenylpentan-2-one structure based on its chemical shift and comparison to predicted values.
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Safety and Handling
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
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Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.
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Fire Safety: Keep away from open flames, sparks, and other sources of ignition. Although the flash point is high, it is still a combustible organic compound.
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Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
3,3-diphenylpentan-2-one is a well-defined organic compound with established physical properties. While its detailed spectroscopic and reactivity data are not extensively documented in public literature, its structure allows for reliable predictions of its behavior and analytical signatures. The workflows and protocols outlined in this guide provide a robust framework for researchers to confidently handle, characterize, and utilize this molecule in their scientific endeavors.
References
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34885-21-7_化工字典. (n.d.). Retrieved from [Link]
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3,3-二苯基-2-戊酮_CAS:34885-21-7 - 华夏化工网. (n.d.). Retrieved from [Link]
